![molecular formula C16H9ClN3NaO7S B155582 Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate CAS No. 10132-98-6](/img/structure/B155582.png)

Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

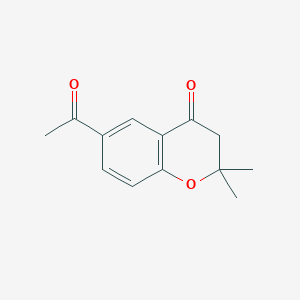

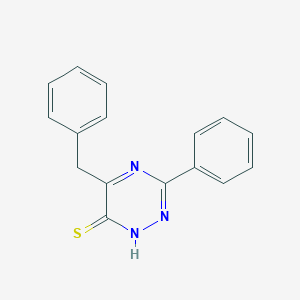

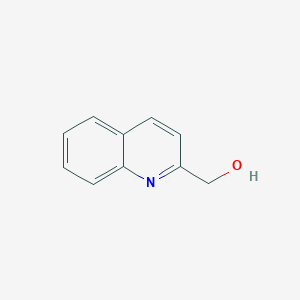

Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate, commonly known as Sudan III, is a synthetic azo dye that is widely used in scientific research. This compound is a lipophilic dye and is commonly used in staining of lipids in tissues and cells. Sudan III is also used as a food dye and in the textile industry.

Mechanism of Action

The mechanism of action of Sudan III is not fully understood. It is believed to interact with lipids in tissues and cells, resulting in a red-orange color. Sudan III is also thought to bind to proteins, resulting in a shift in absorbance spectra.

Biochemical and Physiological Effects:

Sudan III is not known to have any significant biochemical or physiological effects. However, it is important to note that Sudan III is a synthetic azo dye and may have potential health effects if ingested or absorbed through the skin. Therefore, proper precautions should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

Sudan III has several advantages in lab experiments. It is a relatively inexpensive compound and is readily available. Its lipophilic nature makes it useful in lipid staining of tissues and cells. However, there are also limitations to using Sudan III in lab experiments. It is not specific to any particular lipid and may stain non-lipid structures. Sudan III is also not suitable for use in live cells as it is toxic and may interfere with cellular processes.

Future Directions

For the use of Sudan III in scientific research include the development of lipid-based drug delivery systems and new pH indicators for analytical chemistry.

Synthesis Methods

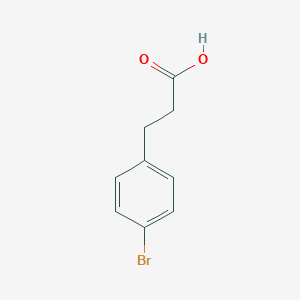

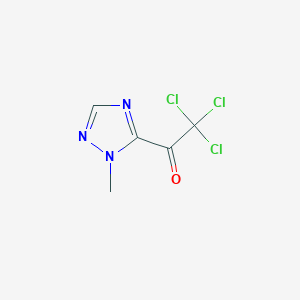

Sudan III is synthesized by the diazotization of 3-chloro-2-hydroxy-5-nitroaniline followed by coupling with 5-hydroxynaphthalene-1-sulphonic acid. The resulting compound is then converted to its sodium salt form. The synthesis of Sudan III is a multistep process that requires careful attention to detail and proper equipment.

Scientific Research Applications

Sudan III is used in a variety of scientific research applications. Its lipophilic nature makes it useful in lipid staining of tissues and cells. It is also used in the detection of fat-soluble vitamins in food samples. Sudan III is used in the textile industry to dye nylon, silk, and wool. It is also used as a pH indicator in analytical chemistry.

Properties

| 10132-98-6 | |

Molecular Formula |

C16H9ClN3NaO7S |

Molecular Weight |

445.8 g/mol |

IUPAC Name |

sodium;6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C16H10ClN3O7S.Na/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27;/h1-7,21-22H,(H,25,26,27);/q;+1/p-1 |

InChI Key |

ZTUZEAKLMFILMI-XMMWENQYSA-M |

Isomeric SMILES |

C1=CC2=C(C=C/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)/C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |

SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.